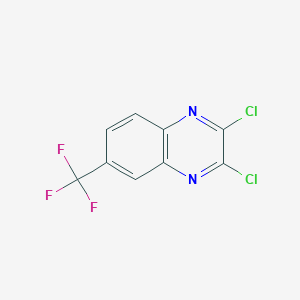

2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTQVWHSMBWEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433485 | |

| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-95-8 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55686-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline, a key building block in synthetic and medicinal chemistry. It delves into its synthesis, elucidates its reactivity profile, and explores its applications, offering field-proven insights for its effective utilization in research and development.

Introduction: A Privileged Scaffold in Chemical Synthesis

This compound, identified by the CAS number 55686-95-8 , is a heterocyclic compound that has garnered significant interest as a versatile intermediate.[1][2] Its quinoxaline core is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The strategic placement of two reactive chlorine atoms at the 2 and 3 positions, combined with the electron-withdrawing trifluoromethyl group at the 6-position, makes this molecule a highly valuable and versatile scaffold for the synthesis of complex molecular architectures. This guide will provide a detailed exploration of its chemical properties and synthetic utility.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 55686-95-8 | [1][2] |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Melting Point | 118-122 °C | Supplier Data |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Chemical Knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-amino-3-nitrobenzotrifluoride.

Step 1: Synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine

The initial step is the reduction of the nitro group of 4-amino-3-nitrobenzotrifluoride to an amine, yielding 4-(trifluoromethyl)benzene-1,2-diamine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Protocol:

-

To a solution of 4-amino-3-nitrobenzotrifluoride (1.0 eq) in ethanol, add 5% Palladium on carbon (Pd/C) (0.05 eq).

-

The reaction mixture is then subjected to hydrogenation at atmospheric pressure.

-

Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is crystallized from a suitable solvent like petroleum ether to afford 4-(trifluoromethyl)benzene-1,2-diamine as a white crystalline solid.[3]

Synthesis of the key diamine precursor.

Step 2: Condensation and Chlorination to form this compound

The second step involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a 1,2-dicarbonyl compound equivalent, followed by chlorination. A common and effective method utilizes oxalyl chloride or a similar reagent that serves as both the dicarbonyl source and the chlorinating agent.

Protocol:

-

A solution of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a high-boiling inert solvent such as toluene or xylene is prepared.

-

Oxalyl chloride (2.0-2.2 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Final condensation and chlorination step.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group at the 6-position further activates the quinoxaline ring towards nucleophilic attack, potentially influencing the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the 2 and 3-positions can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of diverse functional groups.[4]

Causality behind Experimental Choices: The choice of reaction conditions (solvent, temperature, and base) is critical for controlling the outcome of SₙAr reactions. For monosubstitution, using a stoichiometric amount of the nucleophile at lower temperatures is often effective. For disubstitution, an excess of the nucleophile and higher temperatures are typically required. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the electrophilicity of the C2 and C3 positions, facilitating these substitution reactions.

Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and to identify the formation of mono- and di-substituted products.

General scheme for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of complex derivatives.[5]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters. It is a powerful tool for introducing aryl or vinyl substituents.[6][7]

-

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[8][9]

-

Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling with terminal alkynes.

Expertise & Experience: The choice of the palladium catalyst, ligand, and base is paramount for the success of these cross-coupling reactions. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote reductive elimination.[5] The regioselectivity of these reactions on the 2,3-dichloroquinoxaline scaffold can be influenced by steric and electronic factors, and careful optimization of reaction conditions is often necessary to achieve the desired outcome.

Palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[10][11][12] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability, making this compound an attractive starting material for the synthesis of novel drug candidates.

Kinase Inhibitors: Quinoxaline derivatives have been extensively explored as kinase inhibitors for the treatment of cancer.[10][11][13] The ability to readily functionalize the 2 and 3-positions of the quinoxaline core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases.

Antimicrobial Agents: The quinoxaline moiety is also found in several compounds with potent antimicrobial activity.[14] Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. A patent has described the use of a related trifluoromethyl-substituted quinoline derivative in plant protection agents, suggesting the potential for this compound derivatives in this field.[15]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation, coupled with the high reactivity of its chloro-substituents towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of novel quinoxaline derivatives. The presence of the trifluoromethyl group offers potential advantages in modulating the physicochemical and biological properties of the resulting molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to effectively utilize this powerful synthetic intermediate in their drug discovery and materials science endeavors.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. colorado.edu [colorado.edu]

- 3. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19F nuclear magnetic resonance spectroscopy (19F NMR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

- 12. Quinoxaline derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. US7622133B2 - Plant protection agents - Google Patents [patents.google.com]

2,3-Dichloro-6-(trifluoromethyl)quinoxaline physical properties

An In-Depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoxaline scaffold is of paramount importance due to its prevalence in biologically active molecules and functional materials.[1][2] This guide focuses on a key derivative, this compound, a versatile building block whose unique electronic and steric properties make it an invaluable intermediate in synthetic chemistry. The presence of two reactive chlorine atoms, coupled with the strongly electron-withdrawing trifluoromethyl group, provides a platform for complex molecular engineering, enabling the development of novel therapeutic agents and advanced materials.[3][4][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of the core physical properties, spectroscopic profile, and synthetic utility of this compound. The insights provided herein are grounded in established chemical principles and supported by empirical data to ensure scientific integrity and practical applicability.

Molecular Identity and Core Physical Properties

Understanding the fundamental physical characteristics of a chemical intermediate is critical for its effective use in synthesis, including reaction setup, purification, and storage.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 35854-63-8

-

Molecular Formula: C₉H₃Cl₂F₃N₂

-

Molecular Weight: 281.04 g/mol

The structure features a bicyclic quinoxaline core. The pyrazine ring is substituted with two chlorine atoms at the 2 and 3 positions, which are highly susceptible to nucleophilic displacement. The benzene ring is substituted with a trifluoromethyl (CF₃) group at the 6-position, which significantly influences the molecule's electronic properties and reactivity.

Tabulated Physical Properties

The following table summarizes the key physical and computed properties of this compound. These values are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source/Comment |

| Melting Point | 103-107 °C | Experimental Data |

| Boiling Point | 297.8±40.0 °C | Predicted |

| Density | 1.662±0.06 g/cm³ | Predicted |

| pKa | -5.98±0.40 | Predicted (Indicates very weak basicity) |

| XLogP3 | 4.1 | Computed (Indicates high lipophilicity) |

| Appearance | White to off-white solid | General Observation |

Note: Predicted values are derived from computational models and should be used as estimates.

Spectroscopic and Analytical Characterization

Rigorous characterization is the cornerstone of chemical synthesis. This section details the expected spectroscopic signature of this compound, providing a benchmark for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[6]

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing signals only in the aromatic region. The three protons on the benzene ring will exhibit splitting patterns influenced by their positions relative to each other and the trifluoromethyl group.

-

H-5: Expected to appear as a doublet.

-

H-7: Expected to appear as a doublet of doublets.

-

H-8: Expected to appear as a singlet or a finely split signal.

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to chlorine (C-2 and C-3) will be significantly downfield.

-

¹⁹F NMR: A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:[8]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoxaline ring system.

-

~1350-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the trifluoromethyl group.

-

~850-750 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.[9][10]

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with an approximate ratio of 9:6:1 will be a key diagnostic feature.[11]

The analytical workflow for confirming the identity and purity of the compound is a self-validating system, where data from orthogonal techniques (NMR, IR, MS) must converge to provide a consistent structural assignment.

Caption: Standard workflow for synthesis, purification, and analytical characterization.

Synthetic Utility and Reactivity

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered on the two chlorine substituents.

General Synthesis Route

This compound is typically synthesized via a two-step process starting from a substituted o-phenylenediamine.

-

Condensation & Cyclization: Reaction of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid or its derivatives to form the quinoxaline-2,3-dione precursor.

-

Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final 2,3-dichloro product.[12]

Caption: General synthetic pathway for the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the CF₃ group, makes the chlorine atoms at the C2 and C3 positions excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.[4] This allows for the sequential or simultaneous introduction of a wide variety of nucleophiles, including:

-

Amines (R-NH₂)

-

Alcohols/Phenols (R-OH)

-

Thiols (R-SH)

-

Organometallic reagents (via cross-coupling reactions)

This reactivity is the cornerstone of its application in building libraries of complex molecules for drug discovery screening.[3][13] Researchers can precisely tune the properties of the final molecule by carefully selecting the nucleophiles used for substitution.

Caption: Stepwise nucleophilic substitution reactivity pathway.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable starting material for several therapeutic areas.

-

Oncology: Many quinoxaline derivatives have demonstrated potent anticancer activity.[2] The ability to introduce diverse functional groups allows for the optimization of compounds to target specific kinases or other cellular pathways involved in cancer progression.[13]

-

Antimicrobial Agents: The scaffold has been successfully used to develop novel antibacterial and antifungal agents.[13]

-

Materials Science: The rigid, aromatic structure of the quinoxaline core is useful in the development of organic electronics, dyes, and polymers with enhanced thermal stability.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.

-

Hazards: This compound is generally classified as an irritant to the skin and eyes. It may also be harmful if swallowed or inhaled.[14][15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined physical properties, predictable reactivity, and versatile synthetic potential make it a cornerstone intermediate for chemists aiming to construct complex and functionally rich molecules. By understanding the principles and data outlined in this guide, researchers can fully leverage its capabilities to accelerate progress in drug discovery, materials science, and beyond.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2,3-dichloro-6-(trifluoromethyl)quinoxaline, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, supported by practical insights and established scientific literature.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic introduction of a trifluoromethyl (-CF3) group and two reactive chlorine atoms onto this scaffold, as seen in this compound, creates a highly versatile and valuable building block for the synthesis of novel therapeutic agents. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the quinoxaline ring system, often enhancing metabolic stability and receptor binding affinity of the final drug candidates.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [1] |

| Molecular Weight | 267.04 g/mol | Calculated |

| CAS Number | 55686-95-8 | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 112 - 116 °C (for the related 2,3-dichloro-6-methylquinoxaline) | [3] |

| Solubility | Soluble in many organic solvents | General knowledge |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A plausible and commonly employed synthetic route starts from a substituted o-phenylenediamine, followed by condensation and chlorination steps.

General Synthetic Pathway

A common approach to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the title compound, this would involve the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid or a derivative, followed by a chlorination step.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for quinoxaline synthesis.

Step 1: Synthesis of 6-(Trifluoromethyl)quinoxaline-2,3-dione

-

To a stirred solution of 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a solution of oxalic acid dihydrate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 6-(trifluoromethyl)quinoxaline-2,3-dione.

Step 2: Synthesis of this compound

-

In a fume hood, carefully add 6-(trifluoromethyl)quinoxaline-2,3-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) containing a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 8-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess chlorinating agent.

-

The crude product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Reactivity and Synthetic Applications in Drug Discovery

The true value of this compound lies in its reactivity, which allows for the facile introduction of diverse functionalities. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be sequentially or simultaneously replaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of large libraries of quinoxaline derivatives for biological screening.[4] The regioselectivity of the substitution can often be controlled by modulating reaction conditions such as temperature and the nature of the nucleophile.

Caption: Regiocontrolled nucleophilic substitution of this compound.

Cross-Coupling Reactions

The chloro-substituents can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from this versatile building block.

Applications in the Synthesis of Bioactive Molecules

The quinoxaline scaffold is a key component in numerous compounds with demonstrated therapeutic potential. The use of this compound as a starting material allows for the synthesis of derivatives with enhanced biological activity. For example, quinoxaline derivatives have been investigated as:

-

Anticancer Agents: By introducing specific side chains, quinoxaline derivatives can be designed to target various kinases or act as DNA intercalating agents.

-

Antimicrobial Agents: The scaffold is present in compounds with activity against a range of bacteria and fungi.[6]

-

Antiviral Agents: Quinoxaline derivatives have shown promise in inhibiting viral replication.

The trifluoromethyl group, in particular, is a crucial feature in modern drug design, as it can improve a compound's lipophilicity, metabolic stability, and binding affinity.[7]

Structural Elucidation and Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule. The aromatic protons of the quinoxaline core will show characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

As a chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed safety information.[2]

Conclusion

This compound is a high-value, versatile building block in the field of drug discovery and medicinal chemistry. Its unique combination of a privileged heterocyclic core, reactive handles for derivatization, and a strategically placed trifluoromethyl group makes it an indispensable tool for the synthesis of novel and potent therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

- 1. tlcstandards.com [tlcstandards.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

2,3-Dichloro-6-(trifluoromethyl)quinoxaline solubility data

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline and Its Analogs

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published solubility data for this specific compound, this document establishes a robust framework for its determination. It further draws upon data from the closely related analog, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, to infer potential solubility behavior and guide experimental design. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this class of compounds for applications in medicinal chemistry, materials science, and synthetic chemistry.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various scientific fields, particularly in pharmaceuticals and materials science.[1][2][3] The versatile synthetic accessibility of the quinoxaline scaffold, often starting from precursors like 2,3-dichloroquinoxaline, allows for the introduction of diverse functional groups, leading to a wide array of derivatives with unique biological activities and material properties.[1][2] this compound, and its analogs, serve as crucial building blocks in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases, as well as in the development of advanced agrochemicals and materials.[4]

The solubility of these compounds is a critical physicochemical parameter that dictates their utility. In drug development, solubility directly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a potential drug candidate.[5] For materials science applications, solubility is paramount for processing and fabrication. A thorough understanding of the solubility of this compound in various solvents is therefore essential for its effective application.

Physicochemical Properties of a Close Analog: 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

While specific data for this compound is sparse, extensive information is available for the structurally similar compound, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (CAS No. 1253522-03-0).[6] The primary difference lies in the linkage of the trifluoromethyl group to the quinoxaline core (a direct C-CF3 bond versus a C-O-CF3 ether linkage). The electronic properties of these groups will impart some differences in polarity and intermolecular interactions, but the overall trends in solubility are expected to be comparable.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline [6]

| Property | Value | Source |

| Molecular Formula | C9H3Cl2F3N2O | PubChem |

| Molecular Weight | 283.03 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

The high XLogP3 value suggests that this compound is quite lipophilic and is likely to exhibit poor solubility in aqueous solutions, favoring non-polar organic solvents. The absence of hydrogen bond donors further indicates that hydrogen bonding with protic solvents will be limited, which is a key factor in water solubility.[7][8]

Factors Influencing the Solubility of this compound

The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.[9] The principle of "like dissolves like" is a fundamental concept, indicating that substances with similar polarities tend to be miscible.[7][9]

Key factors influencing the solubility of this compound include:

-

Solvent Polarity : The presence of both a relatively nonpolar quinoxaline ring system and polar chloro and trifluoromethyl groups suggests that the molecule has regions of differing polarity. Therefore, its solubility will vary significantly across a range of solvents. It is expected to have higher solubility in moderately polar to nonpolar organic solvents.[9]

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid.[8]

-

Crystalline Form (Polymorphism) : The arrangement of molecules in the solid state can significantly impact solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.[11] It is crucial to characterize the solid form being used in solubility studies.

-

pH (for aqueous solutions) : Although the quinoxaline core is weakly basic, the electron-withdrawing effects of the chloro and trifluoromethyl groups reduce its basicity. Significant changes in aqueous solubility with pH are not expected unless in highly acidic conditions where the nitrogen atoms could be protonated.

Experimental Determination of Solubility: A Validated Protocol

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[12][13] This protocol is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Detailed Step-by-Step Methodology

I. Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Protocol:

-

Preparation of Solvent System: Prepare a known volume of the desired solvent in a suitable container (e.g., a glass vial or flask).

-

Addition of Excess Solute: Add an excess amount of solid this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[13]

-

Equilibration: Seal the container and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the measured concentration remains constant.

-

Phase Separation: After equilibration, remove the container from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it through a syringe filter.[14] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Dilution: Accurately pipette a known volume of the clear saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[15] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5.2 |

| Dichloromethane | 3.1 | 15.8 |

| Acetone | 5.1 | 25.3 |

| Acetonitrile | 5.8 | 18.9 |

| Ethanol | 4.3 | 8.7 |

| Methanol | 5.1 | 6.5 |

| Water | 10.2 | < 0.01 |

The following diagram illustrates the expected relationship between solvent polarity and the solubility of a moderately polar compound like this compound.

Caption: Expected solubility trends based on solvent polarity.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Introduction: A Versatile Scaffold for Modern Drug Discovery

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a key building block in contemporary medicinal chemistry and drug development. Its quinoxaline core is a recognized privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The trifluoromethyl group, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[3] The true synthetic utility of this compound, however, lies in the two reactive chlorine atoms at the 2 and 3 positions. These sites are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the controlled, sequential introduction of various functional groups to build diverse molecular architectures.[1][4] This guide provides an in-depth overview of the safety and handling protocols for this compound, grounded in its chemical reactivity, and offers practical insights for its effective use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₃Cl₂F₃N₂ | [5] |

| Molecular Weight | 267.03 g/mol | [5] |

| Appearance | Yellow to pale yellow solid | [5] |

| Melting Point | 78-80 °C | [5] |

| Solubility | Insoluble in water. Soluble in toluene. | [5] |

| Storage Condition | Sealed in a dry, cool, and well-ventilated place. Recommended storage at 4 to 8 °C. | [5] |

Hazard Identification and Toxicological Profile

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

The trifluoromethyl group and the chlorinated heterocyclic core are common pharmacophores, and various quinoxaline derivatives have been investigated for their biological activity, including cytotoxicity against cancer cell lines.[6][7][8] This underscores the importance of minimizing exposure, as the compound is designed to be biologically active. In vitro studies on other quinoxaline derivatives have shown cytotoxic effects on various cell lines, reinforcing the need for stringent safety measures.[6][7][9]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a systematic approach to safe handling is paramount. The following protocols are designed to minimize exposure and mitigate risks during routine laboratory operations.

Engineering Controls

All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the minimum required PPE for handling this compound.

Caption: A workflow for donning the appropriate PPE before handling this compound.

Rationale for PPE Selection:

-

Lab Coat: A fire-retardant lab coat protects against splashes and prevents contamination of personal clothing.

-

Chemical Splash Goggles: Goggles are essential to protect the eyes from dust particles and splashes of solutions, which can cause serious irritation.[5]

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[5]

-

Respiratory Protection: If there is a potential for generating dust (e.g., during weighing) or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations. This compound is considered hazardous waste.[5] Do not dispose of it down the drain. Collect solid and liquid waste in separate, designated, and properly labeled hazardous waste containers.[10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

| Incident | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill Response

For a small spill, the following procedure should be followed:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear the appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

Collect all cleaning materials for hazardous waste disposal.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound lies in its reactivity towards nucleophiles and in palladium-catalyzed cross-coupling reactions. The two chlorine atoms can be substituted sequentially, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoxaline nitrogen atoms and the trifluoromethyl group activates the chlorine atoms towards nucleophilic attack. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols.[1][4] The first substitution typically occurs at the more electron-deficient C2 position. By controlling the stoichiometry and reaction conditions, mono- or di-substituted products can be selectively obtained.[4]

Caption: A simplified representation of the Nucleophilic Aromatic Substitution (SNAr) pathway.

General Protocol for Mono-substitution with an Amine:

-

Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) and a suitable solvent (e.g., anhydrous THF or DMF) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. This reaction can be used to introduce aryl or heteroaryl substituents at the 2 and/or 6 positions of the quinoxaline core.[11][12] By tuning the catalyst, ligand, and base, regioselective coupling can be achieved.[11]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a chemical fume hood, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a Schlenk flask.[13]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the product by chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel compounds with potential therapeutic applications. Its reactivity, however, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their drug discovery and development programs.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline for Advanced Research and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline in Medicinal Chemistry

This compound, with the CAS Number 55686-95-8, is a highly functionalized heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its quinoxaline core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of two reactive chlorine atoms at the 2 and 3 positions, combined with an electron-withdrawing trifluoromethyl group at the 6-position, makes it a versatile and valuable building block for the synthesis of novel therapeutic agents and other functional materials.[1][2] The dichloro substitutions provide convenient handles for introducing molecular diversity through nucleophilic substitution reactions, allowing for the construction of extensive compound libraries for high-throughput screening. This guide provides a comprehensive overview of the commercial sourcing, physicochemical properties, synthesis, reactivity, applications in drug discovery, and safe handling of this important chemical intermediate.

Commercial Sourcing and Procurement of this compound

A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. Several reputable chemical suppliers offer this compound, and the selection of a suitable vendor should be based on a combination of purity, available quantities, cost-effectiveness, and the level of technical support provided. Below is a comparative summary of some of the key commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities | Additional Notes |

| Acmec Biochemical | Q84080 | 98% | Custom | Offers the compound with stated purity.[3] |

| BLDpharm | 55686-95-8 | 98%+ | 1g, 5g, 25g | Provides a range of quantities suitable for lab-scale research.[4] |

| Axios Research | AR-Q03950 | >97% | Custom | Specializes in research chemicals and building blocks.[5] |

| Hoffman Fine Chemicals | 55686-95-8 | Not specified | Custom | Lists the compound as part of their building blocks and reagents catalog.[6] |

| Genprice | 572-TRC-D487860-500MG | Not specified | 500 mg | Intended for research use only.[7] |

| LGC Standards | D487860 | Not specified | 500 mg | Available as a research chemical.[8] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of experimental results.

Key Physicochemical Data:

-

Molecular Formula: C₉H₃Cl₂F₃N₂[9]

-

Molecular Weight: 267.03 g/mol [9]

-

Appearance: Typically a white to light yellow powder or crystalline solid.[10]

-

Melting Point: 112 - 116 °C (for the closely related 2,3-Dichloro-6-methylquinoxaline)[10]

-

Solubility: Soluble in many common organic solvents.

-

Storage: Should be stored at room temperature in a dry, well-ventilated place.[10]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to the chlorine and trifluoromethyl groups will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (267.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[11]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from a substituted o-phenylenediamine. A general synthetic approach is outlined below.

Caption: General synthetic pathway to this compound.

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dichloroquinoxalines

The following is a generalized protocol based on the synthesis of similar 2,3-dichloroquinoxaline derivatives.[12][13]

-

Condensation: 4-(Trifluoromethyl)-1,2-phenylenediamine is reacted with an equivalent of oxalic acid in a suitable solvent, such as aqueous HCl, and heated to reflux to form 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione.

-

Chlorination: The resulting 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF, and heated to afford the desired this compound.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a scaffold for building diverse molecular architectures.

Applications in Drug Discovery

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2] The introduction of a trifluoromethyl group can often enhance metabolic stability and binding affinity of a drug candidate. Consequently, this compound is a highly attractive starting material for the discovery of new drugs.

Anticancer Agents:

Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[14] They have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[15] For instance, certain quinoxaline-based compounds have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[15] The ability to readily modify the 2 and 3 positions of the quinoxaline core allows for the optimization of potency and selectivity against specific kinase targets. Furthermore, some quinoxaline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerase II.[16]

Caption: Drug discovery workflow utilizing this compound.

Antimicrobial Agents:

The quinoxaline moiety is also a key component of several antimicrobial agents. The ability to generate a large number of derivatives from this compound makes it a valuable tool in the search for new antibiotics and antifungals, which is a critical area of research due to the rise of drug-resistant pathogens.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[3][7]

Key Safety Information:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8]

-

Precautionary Statements:

-

First Aid Measures:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Conclusion

This compound is a key building block for the synthesis of a wide array of functional molecules, particularly in the field of drug discovery. Its versatile reactivity, coupled with the proven biological importance of the quinoxaline scaffold, makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its commercial availability, physicochemical properties, synthesis, reactivity, applications, and safe handling. By leveraging this information, researchers can effectively and safely utilize this compound to advance their research and development efforts in the quest for novel therapeutics.

References

- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. genprice.com [genprice.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. chemimpex.com [chemimpex.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-dichloro-6-(trifluoromethyl)quinoxaline, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, detailed characterization, and the nuances of its reactivity, particularly focusing on nucleophilic aromatic substitution (SNAr) reactions. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile scaffold in their research endeavors.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide spectrum of pharmacological activities.[1] The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The two chlorine atoms at the 2 and 3-positions provide reactive handles for the strategic introduction of various functional groups, making this compound a highly valuable and versatile intermediate in the synthesis of complex molecular architectures.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-(trifluoromethyl)benzene-1,2-diamine. The initial step involves the condensation of the diamine with an oxalic acid derivative to form the corresponding quinoxaline-2,3-dione. Subsequent chlorination of the dione yields the desired product.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methods for the synthesis of analogous 2,3-dichloroquinoxalines.

Step 1: Synthesis of 6-(Trifluoromethyl)quinoxaline-2,3(1H,4H)-dione

-

To a stirred solution of 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add diethyl oxalate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve.

-

After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in subsequent reactions. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [N/A] |

| Molecular Weight | 267.04 g/mol | [N/A] |

| CAS Number | 55686-95-8 | [N/A] |

| Appearance | Off-white to pale yellow solid | [N/A] |

| Melting Point | Not available | [N/A] |

Predicted Spectroscopic Data

While a publicly available, experimentally verified full dataset for this compound is not readily accessible, the following data are predicted based on the analysis of structurally similar quinoxalines.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The trifluoromethyl group will influence the chemical shifts of the adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Cl, C-F, C=N, and aromatic C-H stretching and bending vibrations.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Reactivity and Mechanistic Insights: The SNAr Reaction

The synthetic utility of this compound lies in the high reactivity of its chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous replacement of the chloro groups with a wide variety of nucleophiles.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is further stabilized by the electron-withdrawing quinoxaline nitrogen atoms and the trifluoromethyl group. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Regioselectivity: C2 vs. C3 Substitution

In principle, a nucleophile can attack either the C2 or C3 position. The regioselectivity of the first substitution is influenced by the electronic effects of the substituents on the quinoxaline ring. The electron-withdrawing trifluoromethyl group at the 6-position will influence the electron density at C2 and C3, potentially leading to a preferential site of attack. For many nucleophiles, the reaction can proceed to give a mixture of 2- and 3-substituted isomers, although in some cases, a degree of regioselectivity can be achieved by carefully controlling the reaction conditions (e.g., temperature, solvent, and the nature of the nucleophile).

The second substitution reaction can lead to either symmetrical or unsymmetrical 2,3-disubstituted quinoxalines, depending on whether the same or a different nucleophile is used.

Applications in Research and Development

The ability to introduce a diverse range of functionalities onto the quinoxaline core via SNAr reactions makes this compound a valuable precursor for the synthesis of:

-

Novel Kinase Inhibitors: Many quinoxaline derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.

-

Antimicrobial Agents: The quinoxaline scaffold is present in several compounds with significant antibacterial and antifungal activity.

-

Organic Light-Emitting Diodes (OLEDs): The extended π-systems of certain quinoxaline derivatives give rise to interesting photophysical properties, making them suitable for applications in materials science.

-

Molecular Probes and Sensors: Functionalized quinoxalines can be designed to act as fluorescent probes for the detection of specific analytes.

Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Toxicity: While specific toxicological data for this compound is limited, related halogenated quinoxalines can be toxic if ingested, inhaled, or absorbed through the skin.[4] Acute toxicity studies on some quinoxaline 1,4-di-N-oxides have shown potential cardiotoxicity and effects on the spleen.[5]

-

Handling: Avoid creating dust. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block that offers a gateway to a vast chemical space of functionalized quinoxaline derivatives. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. A thorough understanding of its reactivity, particularly the nuances of the SNAr reaction, is crucial for its effective utilization in the design and synthesis of novel compounds with potential applications in medicine and materials science. This guide provides a solid foundation for researchers to confidently incorporate this versatile molecule into their synthetic endeavors.

References

- 1. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in medicinal and materials chemistry.[1] Given the absence of a publicly available experimental spectrum, this document serves as a predictive guide for researchers, detailing the theoretical underpinnings of the expected spectral features. We will deconstruct the molecule's structure to forecast chemical shifts (δ), spin-spin coupling constants (J), and multiplicity patterns. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring and processing high-quality ¹H NMR data for this compound, ensuring a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex heterocyclic compounds.

Introduction to this compound

Chemical Structure and Significance

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.[1] The core structure consists of a benzene ring fused to a pyrazine ring. The versatility of the 2,3-dichloroquinoxaline scaffold stems from the two reactive chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the synthesis of a wide array of derivatives.[1][2] The addition of a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position further modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Diagram 1: Chemical Structure and Proton Numbering

Caption: Structure of the title compound with IUPAC numbering.

The Importance of NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information based on four key parameters: the number of signals (number of unique proton environments), chemical shift (electronic environment), integration (proton count), and splitting patterns (neighboring protons).[3][4] For a molecule like this compound, ¹H NMR is critical for confirming the substitution pattern on the aromatic ring and ensuring the purity of synthetic batches.

Theoretical Prediction and Spectral Analysis